3-(Benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione
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Overview
Description
3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione is a synthetic organic compound that features a cyclobutene ring substituted with benzylamino and fluorophenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclobutene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylamino group: This step may involve nucleophilic substitution reactions where a benzylamine reacts with a suitable intermediate.
Introduction of the fluorophenylamino group: This can be done through similar nucleophilic substitution reactions using 4-fluoroaniline.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of cyclobutane derivatives.
Substitution: The amino groups may participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce cyclobutane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied as a ligand in catalytic systems.
Materials Science:
Biology and Medicine
Pharmacology: Investigation as a potential drug candidate for various therapeutic areas.
Biochemistry: Studies on its interaction with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylamino)-4-[(4-chlorophenyl)amino]cyclobut-3-ene-1,2-dione
- 3-(Benzylamino)-4-[(4-methylphenyl)amino]cyclobut-3-ene-1,2-dione
Uniqueness
The presence of the fluorophenyl group in 3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione may impart unique electronic properties, potentially enhancing its reactivity or interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C17H15FN2O2 |
---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
3-(benzylamino)-4-(4-fluoroanilino)cyclobutane-1,2-dione |
InChI |
InChI=1S/C17H15FN2O2/c18-12-6-8-13(9-7-12)20-15-14(16(21)17(15)22)19-10-11-4-2-1-3-5-11/h1-9,14-15,19-20H,10H2 |
InChI Key |
QECCHQMGJJUYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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